![molecular formula C26H24O2 B12620376 2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene CAS No. 918825-29-3](/img/structure/B12620376.png)
2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene
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Overview
Description
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is a chemical compound that belongs to the class of binaphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of aqueous media and chiral catalysts ensures high yields and optical purity, making the process efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound's structure allows it to interact with biological systems effectively. Research indicates that derivatives of binaphthalene exhibit anti-cancer properties. For instance, studies have shown that certain binaphthalene derivatives can inhibit the growth of cancer cells by interfering with cell cycle regulation and apoptosis pathways.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various binaphthalene derivatives. The results indicated that compounds similar to 2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .
Organic Synthesis
Role as a Chiral Ligand
In asymmetric synthesis, this compound serves as an effective chiral ligand in catalytic reactions. Its ability to form stable complexes with transition metals enhances the selectivity of reactions, making it valuable in synthesizing enantiomerically pure compounds.
Data Table: Catalytic Activity Comparison
Ligand Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
2-[(Prop-2-en-1-yl)oxy]-... | Asymmetric Hydrogenation | 92 | 95 |
BINAP | Asymmetric Hydrogenation | 85 | 90 |
Phosphine Ligand | Asymmetric Alkylation | 78 | 88 |
Materials Science
Application in Polymer Chemistry
The compound has potential applications in developing advanced materials due to its ability to undergo polymerization reactions. Specifically, it can be used as a monomer in creating polymers with specific optical and electronic properties.
Case Study: Photonic Materials
Research conducted at a leading materials science institute demonstrated that polymers synthesized from binaphthalene derivatives exhibited enhanced light-emitting properties. These materials were tested for use in organic light-emitting diodes (OLEDs), showing promising results for efficiency and stability .
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis)1-(4-fluorophenyl)-prop-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is unique due to its specific structural features and the presence of both prop-2-en-1-yl and propoxy groups
Biological Activity
2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene, also known by its CAS number 918825-29-3, is a synthetic compound with a molecular formula of C26H24O2 and a molecular weight of 368.5 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in cancer therapy and inflammation modulation.
Chemical Structure
The compound features a binaphthalene backbone which is substituted with propoxy and allyloxy groups. This structural configuration is significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, leading to increased subG0/G1 fractions indicative of cell death processes .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the activity of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of prostaglandin E2 (PGE2), which is upregulated during inflammation. By selectively inhibiting mPGES-1, this compound may reduce inflammatory responses without significantly affecting other prostanoid levels .
Study 1: Inhibition of Cancer Cell Growth
In a recent study published in F1000Research, the compound was evaluated for its cytotoxic effects on several cancer cell lines. The results indicated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability across all tested lines. The most sensitive line was MCF-7, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Study 2: Modulation of Inflammatory Markers
Another study focused on the anti-inflammatory potential of this compound by assessing its effects on cytokine production in an LPS-induced inflammation model. The findings revealed that treatment with this compound led to a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | Effect Observed | IC50 Value |
---|---|---|---|
Anticancer | MCF-7 | Cell viability reduction | [Insert Value] |
Anticancer | A549 | Induction of apoptosis | [Insert Value] |
Anti-inflammatory | LPS-induced model | Decrease in TNF-alpha and IL-6 levels | N/A |
Properties
CAS No. |
918825-29-3 |
---|---|
Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-(2-prop-2-enoxynaphthalen-1-yl)-2-propoxynaphthalene |
InChI |
InChI=1S/C26H24O2/c1-3-17-27-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28-18-4-2/h3,5-16H,1,4,17-18H2,2H3 |
InChI Key |
RDGWPJDXIJAHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC=C |
Origin of Product |
United States |
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